Wnt Signaling Inhibition vs. MAO-A Activity: Target Selectivity Differentiation from 3-Phenyl Pyrazoline Analogs
In the patent WO2008/137408 A1, CAS 1076690-12-4 is explicitly claimed as a Wnt signaling pathway inhibitor intended for oncology applications [1]. By contrast, a structurally similar 4,5-dihydro-1H-pyrazole analog—1-(5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone—displays potent monoamine oxidase A (MAO-A) inhibition with an IC₅₀ of 10 nM, as recorded in ChEMBL and BindingDB [2]. The replacement of the 3-phenyl group (in the MAO-active compound) with a 4-aminophenyl group (in CAS 1076690-12-4) fundamentally redirects biological activity from neurotransmitter metabolism regulation to oncogenic signal transduction blockade. No MAO inhibition data have been reported for CAS 1076690-12-4, confirming that the 4-aminophenyl substitution is not bioisosteric with phenyl in this context.
| Evidence Dimension | Primary pharmacological target / mechanism |
|---|---|
| Target Compound Data | Wnt signaling inhibitor (patent-claimed indication: hyperproliferative disease / oncology) |
| Comparator Or Baseline | 1-(5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: MAO-A IC₅₀ = 10 nM |
| Quantified Difference | Target divergence: Wnt pathway modulation vs. MAO-A enzyme inhibition; no overlapping IC₅₀ values available |
| Conditions | Wnt activity: inferred from patent therapeutic claims; MAO-A: enzyme inhibition assay, preincubation conditions per ChEMBL protocol |
Why This Matters
Selecting the correct pyrazoline derivative is critical to avoid off-target MAO-A activity when the intended investigation is Wnt-dependent oncology; procurement must be guided by structural identity rather than general pyrazoline class membership.
- [1] Brunton, S. A., Gunzner, J. L., Coulter, T., Stibbard, J. H. A., & Marsters, J. C., Jr. (2008). WO2008/137408 A1 – Pyrazole Inhibitors of Wnt Signaling. Genentech, Inc. & Curis, Inc. Retrieved from https://patents.google.com/patent/WO2008137408A1/en View Source
- [2] BindingDB. (2024). BDBM50297427: 1-(5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone – MAO IC₅₀ 10 nM. Retrieved from http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50297427 View Source
